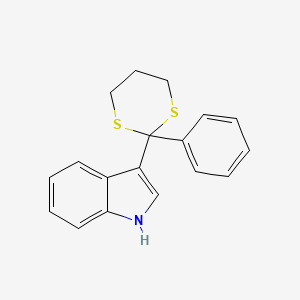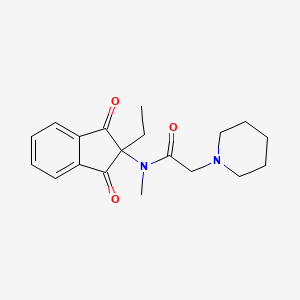![molecular formula C18H24Cl2O4 B14607856 Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate CAS No. 61023-55-0](/img/structure/B14607856.png)
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate can undergo various types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with alkyl halides to form substituted malonates.
Decarboxylation: Substituted malonic acids can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide in ethanol is commonly used to generate the enolate ion.
Alkyl Halides: Primary or methyl alkyl halides are preferred for alkylation reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler compound with similar reactivity due to the presence of two ester groups.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity but different structural features.
Uniqueness
Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate is unique due to the presence of the 2,4-dichlorophenyl group, which can impart distinct chemical and biological properties compared to simpler malonate derivatives .
Properties
CAS No. |
61023-55-0 |
|---|---|
Molecular Formula |
C18H24Cl2O4 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
diethyl 2-butyl-2-[(2,4-dichlorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24Cl2O4/c1-4-7-10-18(16(21)23-5-2,17(22)24-6-3)12-13-8-9-14(19)11-15(13)20/h8-9,11H,4-7,10,12H2,1-3H3 |
InChI Key |
ICDZJIFJFABJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=C(C=C(C=C1)Cl)Cl)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)


![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)




![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
